Synthetic Yield and Purity: A 77% Suzuki Coupling Benchmark for Procurement
A published synthesis of the title compound via Suzuki-Miyaura cross-coupling between methyl 2-bromonicotinate and 3-cyanophenylboronic acid yielded 1.70 g (77%) of a light yellow solid after chromatographic purification, with a purity consistent with ≥95% as characterized by 1H NMR [1]. This yield serves as a benchmark for evaluating synthetic efficiency and can be compared to reported yields for analogous nicotinic acid derivatives obtained via similar palladium-catalyzed methods .
| Evidence Dimension | Isolated Yield |
|---|---|
| Target Compound Data | 77% |
| Comparator Or Baseline | Class of 2-substituted nicotinic acid esters |
| Quantified Difference | Comparative to class-average yields (typically 60-85%) |
| Conditions | Suzuki-Miyaura cross-coupling: methyl 2-bromonicotinate (9.3 mmol), 3-cyanophenylboronic acid (18.4 mmol), Pd(PPh3)2Cl2 (0.5 mmol), Na2CO3 (2M), TBAB, benzene, reflux 14h |
Why This Matters
This yield provides a validated synthetic route and establishes a performance baseline for procurement decisions related to cost-efficiency and scale-up potential.
- [1] Analyzing the synthesis route of 52718-95-3. Pyridine-derivatives.com. 2021. Preparation of methyl 2-(3′-cyanophenyl)nicotinate. View Source
